molecular formula C16H16BrNO2S2 B2677374 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine CAS No. 312750-99-5

2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine

Cat. No.: B2677374
CAS No.: 312750-99-5
M. Wt: 398.33
InChI Key: SBCNEPJFOXTTTF-UHFFFAOYSA-N
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Description

Historical Context of Thiazolidine Research

Thiazolidines, five-membered heterocycles containing sulfur and nitrogen, have been investigated since the early 20th century. Initial studies focused on their role as intermediates in the synthesis of biologically active molecules. The development of stereoselective methods in the 1990s, such as the use of Lewis acids like BF~3~·OEt~2~ to achieve >99% enantiomeric excess in 2-iminothiazolidines, marked a turning point in their synthetic utility. By the 2010s, multicomponent reactions (MCRs) emerged as efficient strategies for constructing thiazolidine cores, enabling rapid diversification of substituents under mild conditions. For example, silica gel-mediated cyclization protocols allowed room-temperature synthesis of 4-thiazolidinones with yields exceeding 90%, demonstrating progress in green chemistry approaches.

Significance in Heterocyclic Chemistry

The thiazolidine ring system serves as a privileged scaffold in heterocyclic chemistry due to:

  • Electronic tunability : The sulfur atom facilitates electrophilic substitutions, while nitrogen enables hydrogen bonding interactions.
  • Conformational rigidity : The non-planar ring structure imposes spatial constraints that enhance target selectivity in drug design.
  • Functionalization potential : Positions 2 and 3 readily accommodate aryl, sulfonyl, and halogen substituents, as evidenced by the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives via iodine-catalyzed cyclocondensation.

Table 1 compares key synthetic methodologies for thiazolidine derivatives:

Method Conditions Yield (%) Selectivity Reference
BF~3~·OEt~2~ catalysis CH~2~Cl~2~, −30°C 97 98% ee
Silica gel promotion RT, dichloromethane 90–95 Single diastereomer
Iodine-mediated cyclization Ethanol, reflux 85 Regioselective

Position in Contemporary Medicinal Chemistry

Thiazolidines have gained prominence as kinase inhibitors and anticancer agents. Structural analogs of 2-(4-bromophenyl)-3-(m-tolylsulfonyl)thiazolidine demonstrate:

  • Tyrosine kinase inhibition : Compound 4 (Qi et al., 2018) showed IC~50~ values of 0.015–3.10 µM against c-Met, HER-2, and other kinases.
  • EGFR targeting : Thiazolidine-2,4-dione-biphenyl derivatives 10b and 10d exhibited sub-micromolar binding to EGFR (PDB:1M17), surpassing erlotinib in docking studies.
  • Antiproliferative activity : 2-(Thienothiazolylimino)-1,3-thiazolidin-4-ones inhibited CDC25A phosphatase (IC~50~ = 6.2 µM), a regulator of cyclin-dependent kinases.

The bromophenyl moiety enhances lipophilicity and π-stacking interactions with aromatic residues in kinase ATP-binding pockets, while the m-tolylsulfonyl group may modulate solubility and metabolic stability.

Research Objectives and Rationales

Current investigations of this compound aim to:

  • Elucidate structure-activity relationships (SAR) through systematic variation of:
    • Bromine position on the phenyl ring
    • Sulfonyl group electronics (e.g., p-tolyl vs. m-tolyl)
  • Develop enantioselective syntheses using chiral Lewis acids
  • Evaluate kinase inhibition profiles against targets including EGFR, CDK2, and HER-2
  • Optimize physicochemical properties for blood-brain barrier penetration, leveraging the compound’s calculated logP (~3.2) and polar surface area (~75 Ų)

Rationale derives from the demonstrated bioactivity of structural analogs:

  • The 4-bromophenyl group in compound p1p10 series enhanced antibacterial potency by 4-fold compared to non-halogenated analogs.
  • Tosyl substituents improved metabolic stability in thiazolidin-4-ones by blocking cytochrome P450 oxidation.

Properties

IUPAC Name

2-(4-bromophenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S2/c1-12-3-2-4-15(11-12)22(19,20)18-9-10-21-16(18)13-5-7-14(17)8-6-13/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCNEPJFOXTTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 4-bromobenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazolidine ring can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazolidines, while oxidation and reduction can lead to different oxidation states of the thiazolidine ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit considerable antimicrobial activity. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes .

Key Findings:

  • Compounds similar to 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine have shown promising results against resistant strains of bacteria, indicating potential for treating infections caused by multidrug-resistant organisms .
  • A study indicated that certain derivatives displayed antimicrobial activity comparable to standard antibiotics like norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been a focal point in recent research. The compound has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Key Findings:

  • In vitro studies have shown that derivatives exhibit cytotoxic effects on cancer cells, with some compounds demonstrating activity comparable to established chemotherapeutics like 5-fluorouracil .
  • Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies are instrumental in understanding the interaction between thiazolidine derivatives and biological targets. These studies help predict binding affinities and elucidate mechanisms of action.

Insights from Docking Studies:

  • Compounds derived from this compound showed favorable docking scores with various protein targets, indicating strong potential for further development as therapeutic agents .
  • The binding modes suggest that these compounds may inhibit key enzymes or receptors involved in microbial resistance and cancer cell proliferation .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of thiazolidine derivatives:

Study Focus Findings Reference
Study 1AntimicrobialPromising activity against resistant bacterial strains
Study 2AnticancerSignificant cytotoxic effects on MCF7 cells
Study 3Molecular DockingEffective binding to cancer-related proteins

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and tolylsulfonyl groups can participate in various binding interactions, while the thiazolidine ring can undergo conformational changes that influence its activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine with structurally analogous thiazolidine derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight Key Properties/Activities Source
This compound 4-Bromophenyl m-Tolylsulfonyl (3-methylphenyl) Calculated: ~413.3 Inferred: Moderate lipophilicity, potential CNS activity Target
2-(5-Bromo-2-methoxyphenyl)-3-(4-methoxyphenylsulfonyl)thiazolidine 5-Bromo-2-methoxyphenyl 4-Methoxyphenylsulfonyl Not reported Enhanced solubility (methoxy groups), possible metabolic stability
2-(3-Bromo-4-methoxyphenyl)-3-(4-chlorophenylsulfonyl)thiazolidine 3-Bromo-4-methoxyphenyl 4-Chlorophenylsulfonyl 448.774 High lipophilicity (Cl, Br), potential antimicrobial use
2-(4-Bromophenyl)-3-(4-hydroxyphenyl)thiazolidin-4-one 4-Bromophenyl 4-Hydroxyphenyl Not reported Herbicidal, antineoplastic, anti-inflammatory
2-(4-Bromophenyl)-3-(3,4-dichlorophenylsulfonyl)thiazolidine 4-Bromophenyl 3,4-Dichlorophenylsulfonyl Not reported Intermediate for drug synthesis, high reactivity

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-hydroxyphenyl group in correlates with broad bioactivity (e.g., herbicidal and anti-inflammatory), likely due to hydrogen-bonding capacity. In contrast, sulfonyl derivatives (e.g., ) may exhibit stronger receptor-binding affinity via sulfonyl-oxygen interactions but lack explicit activity reports.
  • Halogenated substituents (Br, Cl) increase lipophilicity and metabolic resistance, as seen in and , making them candidates for antimicrobial agents or synthetic intermediates.

Electronic and Steric Influences: Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability compared to halogenated analogs.

Structural Divergence from Target Compound :

  • The m-tolylsulfonyl group in the target compound differs from analogs in the evidence (e.g., 4-methoxy- or 4-chlorophenylsulfonyl). The meta-methyl group may offer a balance between steric hindrance and lipophilicity, distinct from para-substituted sulfonyl derivatives.

Biological Activity

2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines, particularly thiazolidin-4-ones, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiazolidine ring with a bromophenyl group and a tolylsulfonyl substituent. Its molecular formula is C13H12BrN2O2S, with a molecular weight of approximately 344.21 g/mol. The presence of the bromine atom and sulfonyl group is significant as these functional groups can enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents.

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.73Induces apoptosis
Compound BMDA-MB-2314.50Cell cycle arrest
This compoundMCF-7TBDTBD

Note: TBD = To Be Determined; further studies required to establish specific IC50 values for the compound .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain thiazolidines exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymatic pathways.

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus0.5 µg/mL
Compound DEscherichia coli1.0 µg/mL
This compoundTBDTBD

Anti-inflammatory Activity

Thiazolidines are also noted for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes like COX-2, which play a critical role in inflammatory processes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Some thiazolidines exhibit antioxidant properties that may help reduce oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that a thiazolidine derivative significantly reduced tumor size in mouse models when administered alongside conventional chemotherapy.
  • Antibacterial Efficacy : Clinical isolates of resistant bacterial strains were treated with thiazolidine derivatives, showing promising results in reducing bacterial load.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Bromophenyl)-3-(m-tolylsulfonyl)thiazolidine?

Answer:
The synthesis typically involves coupling a bromophenyl-substituted precursor with a sulfonylating agent under controlled conditions. For example:

  • Use tetrahydrofuran (THF) as the solvent and triethylamine (Et₃N) as a base to facilitate deprotonation and nucleophilic attack .
  • Monitor reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation.
  • Purify the final product using column chromatography (silica gel, gradient elution) to isolate the thiazolidine core .
  • Validate purity via melting point analysis and HPLC (>95% purity threshold).

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Combine multiple analytical techniques:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positioning (e.g., bromophenyl and sulfonyl groups) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments and thiazolidine ring protons (e.g., δ 3.5–4.5 ppm for sulfonyl-attached protons).
  • Mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How do substituents on the thiazolidine core influence biological activity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • The 4-bromophenyl group enhances lipophilicity, potentially improving membrane permeability .
  • The m-tolylsulfonyl moiety may modulate electron-withdrawing effects, affecting binding to targets like cyclooxygenase (COX) in anti-inflammatory applications .
  • Compare with analogs (e.g., 4-hydroxyphenyl or chlorophenyl sulfonyl derivatives) to assess how electronic and steric properties alter activity .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Varied assay conditions (e.g., cell lines, dose ranges). Replicate experiments using standardized protocols (e.g., IC₅₀ determination in triplicate).
  • Impurity interference : Re-evaluate compound purity via DSC (differential scanning calorimetry) to rule out thermal degradation byproducts .
  • Target selectivity : Use knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., COX-2 vs. COX-1) .

Advanced: What strategies optimize pharmacological testing in vivo?

Answer:

  • Dose selection : Start with 20 mg/kg (oral or intraperitoneal) based on anti-inflammatory benchmarks for thiazolidine derivatives .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to refine dosing intervals.
  • Toxicity screening : Conduct acute toxicity assays (OECD guidelines) to establish safe thresholds before chronic studies.

Advanced: How can computational methods complement experimental studies?

Answer:

  • Docking simulations : Model interactions with targets like COX-2 using AutoDock Vina to prioritize high-affinity analogs .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in sulfonylation or bromophenyl substitution .
  • MD simulations : Assess stability of the thiazolidine ring in physiological conditions (e.g., solvation dynamics in water-lipid bilayers).

Basic: What are the key storage conditions to ensure compound stability?

Answer:

  • Store at −20°C under inert gas (argon or nitrogen) to prevent oxidation of the sulfonyl group .
  • Use amber vials to minimize photodegradation of the bromophenyl moiety.
  • Confirm stability via periodic NMR analysis (e.g., every 6 months) to detect decomposition.

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